1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
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Overview
Description
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a benzenesulfonyl group, a dichlorophenyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole typically involves the following steps:
Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where benzenesulfonyl chloride reacts with the dihydroimidazole intermediate in the presence of a base such as triethylamine.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a nucleophilic substitution reaction, where the dichlorophenylmethylsulfanyl moiety is introduced using reagents like sodium hydride and 2,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or dichlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new nucleophilic groups replacing the original substituents.
Scientific Research Applications
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-imidazole: Similar structure but lacks the dihydroimidazole ring.
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole: Similar structure with slight variations in the ring system.
Uniqueness
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-7-6-12(15(18)10-13)11-23-16-19-8-9-20(16)24(21,22)14-4-2-1-3-5-14/h1-7,10H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWGXJCNBYQNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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